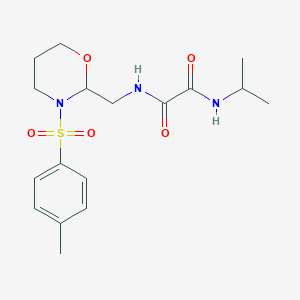

N1-isopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-15-20(9-4-10-25-15)26(23,24)14-7-5-13(3)6-8-14/h5-8,12,15H,4,9-11H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADTWBWGIYYDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazinan ring, tosylation, and subsequent coupling with isopropyl and oxalamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N1-isopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

N1-isopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide vs. Other Oxalamides

- Compound 1 (diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate): Features long flexible spacers and ester end-groups. Exhibits three-phase transitions (59.2°C, 147.9°C, 203.4°C) during heating, with hydrogen-bond-driven self-assembly . Limited nucleation efficiency in PHB due to poor miscibility at high cooling rates (>10°C/min) .

- Compound 2 (modified oxalamide with PHB-like end-groups and shorter spacers):

- Target Compound :

Comparison with Non-Oxalamide NAs

Performance in PHB Crystallization

- Crystallization Half-Time ($t{0.5}$) : Compound 2 reduces $t{0.5}$ by 50% at 115°C compared to neat PHB, demonstrating rapid nucleation . The target compound is expected to outperform this due to optimized end-group interactions.

- Crystallinity : Oxalamides increase PHB crystallinity by 15–20% versus 5–10% for boron nitride .

Mechanistic Insights

- Hydrogen Bonding : Oxalamides self-assemble via β-sheet-like hydrogen bonding, forming ordered domains that template PHB crystallization .

- Phase Separation: Unlike inorganic NAs (e.g., boron nitride), oxalamides dissolve in the melt and phase-separate upon cooling, ensuring homogeneous dispersion and efficient nucleation .

Research Findings and Implications

- Design Principles : The target compound validates the strategy of aligning NA end-groups with polymer repeat units (e.g., isopropyl mimicking PHB’s side chains) to enhance miscibility and nucleation .

- Industrial Relevance : Its compatibility with high cooling rates (>60°C/min) addresses a major bottleneck in PHB processing, enabling faster production cycles .

Biological Activity

N1-isopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be broken down into several functional groups that contribute to its biological activity:

- Oxazinan Ring : This heterocyclic structure is known for its role in various biological processes.

- Tosyl Group : The presence of a tosyl group enhances the compound's reactivity and solubility.

- Isopropyl and Oxalamide Moieties : These groups are significant for the compound's pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of oxazinonaphthalene derivatives against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, demonstrating IC50 values ranging from 4.47 to 52.8 μM for the most active compounds . Such findings suggest that modifications in the oxazinan structure can enhance anticancer properties.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The patent literature highlights the effectiveness of similar oxazinan derivatives in overcoming resistance mechanisms associated with class C β-lactamases . This property could position this compound as a valuable candidate in antibiotic therapy.

The mechanisms through which this compound exerts its biological effects involve:

- Tubulin Inhibition : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .

- Binding Affinity : Molecular docking studies suggest that this compound may interact with specific binding sites on target proteins, enhancing its efficacy as an enzyme inhibitor.

Case Studies

Several studies have documented the effects of oxazinan derivatives on cancer cells and bacterial strains:

| Study | Compound | Cell Line/Bacteria | IC50/Effect |

|---|---|---|---|

| 5g | A2780 (Ovarian) | 4.47 μM | |

| Various | Class C β-lactamase | Inhibition |

These studies underscore the potential applications of this compound in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the key structural features of N1-isopropyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, and how do they influence its reactivity?

- Answer : The compound features an oxalamide core (two adjacent amide groups) and a 3-tosyl-1,3-oxazinan-2-ylmethyl group. The oxalamide provides hydrogen-bonding capabilities, while the tosyl (p-toluenesulfonyl) group enhances electrophilicity, enabling nucleophilic substitutions. The isopropyl group contributes steric bulk, which may affect solubility and interaction with biological targets. Structural analogs (e.g., ) suggest that sulfonylation of the oxazinan ring stabilizes the compound against hydrolysis, a critical factor in synthetic optimization .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer :

- Stepwise synthesis : Start with oxazinan ring formation via cyclization of a β-amino alcohol with tosyl chloride, followed by alkylation with isopropylamine and oxalamide coupling ().

- Key variables : Temperature (0–5°C for sulfonylation), solvent polarity (e.g., dichloromethane for tosyl group stability), and catalysts (e.g., triethylamine for deprotonation).

- Purification : Use silica gel chromatography to separate intermediates, confirmed by TLC or HPLC ().

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxazinan ring and isopropyl group ().

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₂₈N₄O₅S).

- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Answer :

- Functional group variation : Replace the tosyl group with mesitylsulfonyl () or phenylsulfonyl () to assess sulfonamide-dependent bioactivity.

- Oxazinan ring modification : Introduce substituents (e.g., methyl, chloro) to evaluate steric/electronic effects on target binding ().

- Assays : Use enzyme inhibition assays (e.g., protease or kinase targets) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported bioactivity data for oxalamide derivatives?

- Answer :

- Experimental replication : Standardize assay conditions (pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability ().

- Metabolite profiling : Use LC-MS to identify degradation products that may confound bioactivity results ().

- Cross-study validation : Compare data from analogs (e.g., vs. 7) to isolate scaffold-specific effects versus substituent-driven outcomes .

Q. What mechanisms underlie the compound’s potential interaction with biological targets?

- Answer :

- Hypothesized mechanisms :

- Enzyme inhibition : The tosyl group may act as a sulfonate mimic, inhibiting ATP-binding pockets (e.g., kinases) via electrostatic interactions ().

- Receptor modulation : The oxalamide’s hydrogen-bonding capacity could stabilize interactions with G-protein-coupled receptors (GPCRs) ().

- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media?

- Answer :

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) for in vitro assays ().

- Prodrug design : Introduce phosphate or glycoside groups at the isopropyl moiety to enhance hydrophilicity ().

- Nanoparticle encapsulation : Employ liposomal carriers for in vivo studies ().

Q. What strategies mitigate synthetic byproducts during oxazinan ring formation?

- Answer :

- Temperature control : Maintain <10°C during cyclization to prevent ring-opening ().

- Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection before sulfonylation ().

- Byproduct analysis : Monitor reactions via ¹H NMR or inline IR to detect intermediates like β-amino alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.